molecular formula C2H7N3O2 B1217733 N-Nitroethylenediamine CAS No. 58130-90-8

N-Nitroethylenediamine

Cat. No.: B1217733
CAS No.: 58130-90-8
M. Wt: 105.1 g/mol
InChI Key: ITPVQLRLLYSOCJ-UHFFFAOYSA-N
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Description

N-Nitroethylenediamine (NEDA) is a well-characterized chemical compound with the molecular formula C2H7N3O2 and a molecular weight of 105.10 g/mol. Its CAS registry number is 58130-90-8. This compound serves as a crucial reference material in analytical and pharmaceutical research, meeting the rigorous regulatory standards set by various pharmacopoeias such as the USP, EMA, JP, and BP. It is supplied with comprehensive analytical documentation, including a Structure Elucidation Report (SER), to ensure accuracy and reliability in applications like method development and quality control. In biochemical research, this compound has been identified as an analog of the neurotransmitter gamma-aminobutyric acid (GABA). Studies show it is a substrate for GABA aminotransferase, an enzyme critical in the GABA metabolic pathway. This property makes it a compound of interest in neuroscience and enzymology research for investigating metabolic processes and enzyme function. The product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Appropriate safety procedures must be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O2/c3-1-2-4-5(6)7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPVQLRLLYSOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206850
Record name N-Nitroethylenediamine
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Molecular Weight

105.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58130-90-8
Record name N1-Nitro-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58130-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroethylenediamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroethylenediamine
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Record name N-Nitroethylenediamine
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URL http://www.hmdb.ca/metabolites/HMDB0031226
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Synthetic Methodologies and Chemical Transformations of N Nitroethylenediamine and Its Derivatives

Synthesis of N-Nitroethylenediamine Derivatives

Multistep Synthetic Sequences for Advanced Derivatives

The synthesis of advanced derivatives of this compound often involves multistep reaction sequences to introduce additional energetic functionalities, such as nitro groups, to enhance their performance as energetic materials. These sequences typically begin with a foundational ethylenediamine (B42938) structure, which is then sequentially modified.

A notable example is the preparation of polynitroethyleneamines, which are analogues of N,N'-dinitroethylenediamine (EDNA). The synthesis commences with the condensation of ethylenediamine with acetone (B3395972) cyanohydrin. This initial step forms a secondary amine precursor. This intermediate is then subjected to a chloride-catalyzed nitration process to yield the final polynitroethyleneamine product. For successful nitration of the less basic secondary amine intermediates, the addition of one equivalent of a chloride catalyst is crucial. However, if the condensation products are first isolated as hydrochloride salts, no extra chloride is needed for the nitration step. chemrxiv.orgresearchgate.net

Another significant advanced derivative is bis(2,2-dinitroethyl-N-nitro)ethylenediamine. The synthesis of energetic salts based on this compound demonstrates a further advancement in creating high-performance energetic materials. The process involves the direct reaction of bis(2,2-dinitroethyl-N-nitro)ethylenediamine with various organic bases to produce the corresponding energetic salts in high yields. researchgate.net These salts exhibit favorable physical properties, good detonation characteristics, and relatively low impact sensitivities. researchgate.net The synthesis of the parent compound, bis(2,2-dinitroethyl)nitramine, has also been reported, which can then be used as a precursor for these more complex salts. researchgate.net

A general multistep approach for N-substituted ethylenediamine derivatives involves an initial Michael addition of an amine (aromatic, aliphatic, or heterocyclic) to ethyl acrylate. This is followed by hydrazinolysis and finally a Curtius rearrangement to yield the target N-substituted ethylenediamine derivative. This method is noted for its use of low-cost starting materials and mild reaction conditions.

The following table provides a summary of a synthetic sequence for an advanced this compound derivative.

Table 1: Illustrative Multistep Synthesis of a Polynitroethyleneamine Derivative

Step Reaction Reactants Key Conditions Product
1 Condensation Ethylenediamine, Acetone cyanohydrin - Secondary amine intermediate

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of energetic materials, including this compound and its derivatives. These approaches aim to improve safety, reduce environmental impact, and enhance the sustainability of the synthetic routes.

One key area of green chemistry is the use of environmentally benign solvents and catalysts. For the synthesis of nitroamines in general, protocols have been developed that utilize greener solvents like water and methanol (B129727) mixtures, which can enhance reaction rates and selectivity. mdpi.com The use of solid acid catalysts, such as montmorillonite (B579905) K-10 clay, is another green approach. These catalysts are often recyclable, operate under solvent-free conditions, and can be used with microwave assistance to accelerate reactions and improve yields. mdpi.com

Solvent-free synthesis is a significant green methodology. For instance, the synthesis of N-nitrosamines has been achieved under solvent-free, metal-free, and acid-free conditions using tert-butyl nitrite (B80452). rsc.org This method offers a broad substrate scope and an easy isolation procedure. rsc.org Mechanochemical methods, which involve reactions in a ball mill without bulk solvents, represent another powerful solvent-free technique that can lead to more efficient and environmentally friendly transformations. mdpi.com

Biocatalysis offers a promising green alternative to traditional chemical synthesis. While specific applications to this compound are still emerging, the broader field of nitro compound synthesis is seeing significant advances. For example, cofactor-free biocatalytic hydrogenation of nitro compounds to amines has been demonstrated under mild, aqueous conditions using a hydrogenase enzyme supported on carbon black. chemrxiv.orgchemrxiv.org This method is highly selective for the nitro group, tolerant of various other functional groups, and the catalyst is recyclable. chemrxiv.orgchemrxiv.org Such biocatalytic systems could potentially be adapted for the reduction of nitro groups in the synthesis of this compound precursors or for the synthesis of amino derivatives.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound and related compounds.

Table 2: Green Chemistry Approaches in Nitroamine Synthesis

Green Chemistry Principle Approach Example/Application Potential Benefit for this compound Synthesis
Use of Safer Solvents Aqueous solvent systems Synthesis of nitro-containing heterocycles in water/methanol. mdpi.com Reduced use of volatile and toxic organic solvents.
Use of Renewable Feedstocks Biocatalysis Hydrogenase-catalyzed reduction of nitro groups. chemrxiv.orgchemrxiv.org Potential for using renewable starting materials and milder reaction conditions.
Catalysis Heterogeneous catalysis Use of recyclable solid acid catalysts like montmorillonite K-10. mdpi.com Easier catalyst separation and reuse, reducing waste.
Design for Energy Efficiency Microwave-assisted synthesis Solvent-free microwave-assisted reactions. ijprt.orgbdu.ac.in Faster reaction times and reduced energy consumption.

Advanced Chemical Reactivity and Decomposition Pathways

Nitration Reactions and Regioselectivity in Related Systems

N-Nitroethylenediamine is synthesized via the nitration of ethylenediamine (B42938). The concept of regioselectivity, which dictates the position of electrophilic attack, is central to this process. nih.gov Ethylenediamine possesses two equivalent primary amine groups. The first nitration step, which produces this compound, does not involve regioselectivity as both nitrogen atoms are chemically identical.

However, the introduction of the first nitro group significantly influences the reactivity of the remaining amino group. The nitroamine group (-NHNO₂) is strongly electron-withdrawing. This deactivating effect reduces the nucleophilicity of the second amino group, making a subsequent nitration to form N,N'-dinitroethylenediamine more difficult. libretexts.org This is analogous to the deactivation observed in aromatic systems where an electron-withdrawing substituent hinders further electrophilic substitution. libretexts.orgyoutube.com The regioselectivity is thus controlled by the electronic deactivation imparted by the newly introduced functional group.

Radical Reaction Pathways

This compound can participate in reactions involving radical intermediates. rsc.org The primary radical pathway is initiated by the homolysis of the N-NO₂ bond, as discussed in the thermal decomposition mechanism. rsc.orglibretexts.org This cleavage, often induced by heat or UV light, produces a nitrogen dioxide radical and an aminoethylaminyl radical. libretexts.org

Another potential pathway involves the primary amine group (-NH₂). Under specific oxidative conditions, this group can be oxidized to form radical species. For instance, studies on related phenylenediamines have shown that the amine group can be oxidized to form nitroxide radicals. researchgate.net This suggests that in the presence of suitable radical initiators or oxidizing agents, the -NH₂ moiety of this compound could also be a site for radical reactions. researchgate.net

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its stability and reactivity. Theoretical methods allow for a detailed examination of these characteristics for N-Nitroethylenediamine.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the properties of a system can be determined from its electron density. scispace.com DFT has become a popular and versatile tool in computational chemistry and physics for studying the ground state electronic structure of molecules. scispace.com

In the context of energetic materials like this compound, DFT is employed to calculate optimized molecular geometries, electronic energies, and properties derived from the electron density. These calculations provide insights into the molecule's stability and the nature of its chemical bonds. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar energetic compounds. For instance, DFT has been used to study the structure-property relationships in various nitro- and amino-substituted compounds, offering a framework for how this compound could be analyzed. researchgate.net Such studies typically involve the use of various functionals and basis sets to achieve a balance between computational cost and accuracy. nrel.gov The application of deep-learning methods to augment DFT, known as Deep-Learning Density Functional Theory (DeepH), is an emerging area that promises to enhance the efficiency of these electronic structure calculations for complex materials. arxiv.org

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing highly accurate data on molecular systems. rsdjournal.org These methods can be used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties like dipole moments and polarizabilities. nrel.govdiva-portal.org For this compound, publicly available databases like PubChem provide predicted molecular properties derived from computational models. uni.lu

These calculations are essential for understanding the molecule's behavior. For example, the predicted values for properties such as the octanol-water partition coefficient (XlogP) can offer insights into its solubility and environmental fate. uni.lu Furthermore, predicted collision cross-section values for different adducts of the molecule are valuable in mass spectrometry analysis. uni.lu While comprehensive experimental data for this compound may be limited, these calculated properties serve as a valuable starting point for further investigation and for the parameterization of molecular mechanics force fields. diva-portal.org

PropertyPredicted Value
Molecular FormulaC2H7N3O2
Monoisotopic Mass105.053825 Da
XlogP (predicted)-0.4

Table 1. Predicted molecular properties of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+106.06110114.8
[M+Na]+128.04304121.1
[M-H]-104.04655115.0
[M+NH4]+123.08765136.1
[M+K]+144.01698117.6

Table 2. Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

Elucidation of Reaction Mechanisms via Computation

Understanding the pathways through which a molecule undergoes chemical transformation is key to predicting its reactivity and decomposition behavior. Computational methods provide a means to map out these reaction mechanisms in detail.

Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) Computations

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and a high-energy transition state complex. wikipedia.org The transition state represents the saddle point on a potential energy surface that connects reactants and products. umn.edulibretexts.org TST allows for the calculation of important thermodynamic parameters of activation, such as the standard Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.org

Thermal Decomposition Pathway Modeling

The thermal decomposition of energetic materials is a complex process involving numerous simultaneous and sequential reactions. Computational modeling is an invaluable tool for unraveling these intricate pathways. While specific studies on the thermal decomposition modeling of this compound are not prominent in the literature, the methodologies applied to other energetic materials like RDX (1,3,5-trinitro-1,3,5-triazine) and nitrocellulose provide a clear blueprint for how such an investigation would be conducted. rsc.orgmdpi.com

These studies often employ methods like ReaxFF molecular dynamics simulations or DFT calculations to identify the initial bond-breaking steps and subsequent reaction pathways. rsc.org For many nitro compounds, the initial step is the homolysis of an N-NO2 or O-NO2 bond. rsc.orgmdpi.com Following this initiation, a complex network of reactions ensues, leading to the formation of various gaseous products. rsc.org Computational models can track the evolution of different chemical species over time and at various temperatures, providing a detailed, atomistic view of the decomposition process. rsc.org

Prediction and Correlation of Energetic Properties

A primary goal in the study of energetic materials is to predict their performance and sensitivity. Computational chemistry offers methods to estimate these properties, often establishing correlations between molecular structure and energetic performance.

For energetic compounds, properties such as the heat of formation, density, and detonation velocity and pressure are of key interest. DFT calculations are frequently used to predict the heat of formation and density of new energetic molecules. researchgate.net These calculated values can then be used in empirical equations, such as the Kamlet-Jacobs equations, to estimate detonation properties. researchgate.net

While a comprehensive set of predicted energetic properties for this compound from dedicated studies is not widely published, general approaches exist for correlating molecular properties with energetic performance. For instance, relationships have been developed that link the elemental composition and specific structural features of nitro-containing compounds to their impact sensitivity. researchgate.net Such correlations, once established for a class of compounds, can be used to screen new molecules for their potential as energetic materials. The development of large quantum-chemical databases provides a foundation for creating and validating these predictive models. nrel.govdiva-portal.org

Calculation of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.orglibretexts.org It is a critical parameter in assessing the energetic content of a material. truman.edu For this compound, computational methods are employed to predict this value, providing a theoretical basis for its potential energy release.

Computational approaches, such as those based on density functional theory (DFT), are used to calculate the total energies of the molecule and its constituent elements. From these energies, the enthalpy of formation can be derived. chem-soc.si The accuracy of these calculations depends on the level of theory and the basis set used. For instance, methods like B3LYP with a 6-31+G(d) basis set have been used to optimize molecular geometries and electronic structures for calculating properties like the heat of formation. doi.org The standard enthalpy of formation is crucial for the subsequent calculation of detonation properties. chem-soc.si

Theoretical Detonation Performance Assessment

Theoretical assessment of detonation performance is a key application of computational chemistry in the study of energetic materials. chem-soc.si For this compound, these calculations predict its explosive power and characteristics. The primary indicators of detonation performance are detonation velocity (D) and detonation pressure (P). doi.org

These properties are often estimated using empirical methods, such as the Kamlet-Jacobs equations, which rely on the calculated heat of formation and the theoretical maximum density of the compound. doi.org More advanced methods involve complex thermochemical codes that model the chemical reactions and thermodynamic state of the detonation products. researchgate.net For example, reactive molecular dynamics (RxMD) simulations using force fields like ReaxFF can provide a detailed, atomistic understanding of the detonation process. nih.gov These simulations can reveal how the molecular structure and functional groups influence the initial decomposition reactions and subsequent energy release. researchgate.netnih.gov Such computational studies allow for a comparative analysis of this compound with established explosives like RDX and HMX, guiding the design of new materials with tailored detonation properties. doi.org

Below is a table comparing the theoretical detonation performance of this compound's related compound, FOX-7, with other common explosives.

Explosive NameAbbreviationDetonation Velocity (m/s)Test Density (g/cm³)
1,1-diamino-2,2-dinitroetheneDADNE, FOX-78,3351.76
TrinitrotolueneTNT6,9001.60
1,3,5-trinitrobenzeneTNB7,4501.60
TriaminotrinitrobenzeneTATB7,3501.80
Tetryl7,5701.71
This table presents a selection of explosive compounds and their detonation velocities for comparison. wikipedia.org

Crystal Structure Prediction and Intermolecular Interactions

Predicting the crystal structure of a molecule is a significant challenge in computational chemistry, particularly for flexible molecules like this compound. arxiv.orgnih.govrsc.org The arrangement of molecules in a crystal lattice profoundly influences its physical properties, including density, stability, and sensitivity. Methodologies for crystal structure prediction (CSP) have advanced significantly, enabling the identification of likely stable crystal forms. nih.gov

These methods typically involve a systematic search of the potential energy landscape to identify low-energy crystal packings. rsc.org This process often uses a combination of molecular mechanics force fields for an initial broad search, followed by more accurate quantum mechanical methods, like density functional theory (DFT), for energy refinement of the most promising structures. rsc.org For this compound, understanding the intermolecular interactions, such as hydrogen bonds and van der Waals forces, is crucial for accurately predicting its crystal structure. The molecule's zwitterionic nature, with both positive and negative charges, suggests that electrostatic interactions will play a significant role in its crystal packing. researchgate.net

Hydrogen Bonding Network Analysis in Crystalline States

Hydrogen bonds are among the most critical directional intermolecular interactions that dictate the crystal packing of molecules like this compound. cam.ac.ukosti.gov A detailed analysis of the hydrogen bonding network provides insights into the stability and properties of the crystalline material. researchgate.net In the crystal structure of this compound, the amine (-NH2) and nitramino (-NHNO2) groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive and complex three-dimensional networks. researchgate.net

Computational tools can be used to visualize and quantify these hydrogen bonding networks. cam.ac.uk Graph-set analysis is a powerful method for systematically describing the patterns of hydrogen bonds. researchgate.net For this compound, it is expected that strong N-H···O and N-H···N hydrogen bonds will be prevalent, connecting the molecules into a stable, high-density structure. researchgate.net The presence of a robust hydrogen-bonding network is often associated with increased thermal stability and reduced sensitivity to mechanical stimuli, which are desirable properties for energetic materials. researchgate.net

Intermolecular Correlation Studies

The study of intermolecular correlations provides a deeper understanding of how molecules interact within the crystal lattice. jst.go.jp Techniques like solid-state NMR, combined with computational modeling, can reveal proximity and interactions between different parts of adjacent molecules. jst.go.jp For this compound, these studies can elucidate the specific interactions between the nitro group of one molecule and the ethylenediamine (B42938) backbone of a neighboring molecule.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This analysis can reveal the dominant forces driving the intermolecular association. For instance, in systems with strong hydrogen bonds, the electrostatic and induction terms are expected to be significant. nih.gov Understanding these correlations is vital for explaining the observed physical properties and for designing new materials with tailored intermolecular interactions. nih.gov

Computational Modeling of Derivatives and Analogs

Computational modeling is an invaluable tool for the rational design of new energetic materials based on the this compound scaffold. osti.gov By systematically modifying the molecular structure and calculating the resulting properties, researchers can explore a vast chemical space to identify promising candidates with enhanced performance and safety. researchgate.net

This process often involves creating a library of virtual derivatives and analogs by introducing different functional groups or altering the molecular backbone. For each new molecule, properties such as enthalpy of formation, density, detonation velocity, and pressure are calculated. doi.org Structure-property relationships can be established, providing insights into how specific chemical modifications affect the energetic characteristics. osti.gov For example, introducing additional nitro groups can increase the energy content, while adding amino groups might enhance thermal stability through stronger hydrogen bonding. osti.govresearchgate.net This computational pre-screening allows for the prioritization of synthetic targets, making the discovery process for new high-energy density materials more efficient and focused. osti.gov

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular-level features of N-Nitroethylenediamine. By interacting with electromagnetic radiation, these methods provide detailed information about the compound's structural framework and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation of organic compounds. jchps.comslideshare.net It provides detailed information about the chemical environment, connectivity, and relative number of specific nuclei, such as ¹H, ¹³C, and ¹⁵N. uobasrah.edu.iqslideshare.net

¹H NMR Spectroscopy : Proton NMR provides information on the number of different kinds of protons and their electronic environments within the molecule. jchps.comslideshare.net For this compound (H₂N-CH₂-CH₂-NH-NO₂), the spectrum would be expected to show distinct signals for the protons on the ethylenediamine (B42938) backbone and the amine groups. The chemical shift of these protons is influenced by the electronegativity of adjacent atoms, with the nearby nitro and amine groups causing shifts in the signals. irisotope.com Signal splitting patterns would reveal the number of protons on adjacent atoms, helping to confirm the connectivity of the ethylenediamine chain. slideshare.net

¹³C NMR Spectroscopy : This technique provides direct information about the carbon skeleton of a molecule. irisotope.com Given the structure of this compound, two distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the two inequivalent carbon atoms of the ethyl group. The chemical shifts of these carbons are influenced by the attached nitrogen-containing functional groups. libretexts.org The wide range of ¹³C chemical shifts, typically up to 200 ppm, allows for clear resolution of signals for each unique carbon atom. libretexts.org

¹⁴N and ¹⁵N NMR Spectroscopy : Nitrogen NMR offers direct insight into the environment of the nitrogen atoms, which is critical for a nitrogen-rich compound like this compound. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il ¹⁴N NMR signals are often significantly broadened by quadrupolar interactions, which can make them difficult to observe. huji.ac.il ¹⁵N NMR provides sharper lines but suffers from very low natural abundance and sensitivity. irisotope.comhuji.ac.il To overcome this, techniques such as ¹H-¹⁵N heteronuclear correlation (e.g., HMBC) are often employed, which enhance sensitivity by detecting the ¹⁵N signals through their coupling to protons. huji.ac.ilresearchgate.net This method can establish long-range ¹H-¹³C and ¹H-¹⁵N correlations, which are invaluable for confirming the complete molecular structure. core.ac.uk

Table 1: Expected NMR Data for this compound

Nucleus Position Expected Chemical Shift (ppm) Expected Multiplicity
¹H H₂N -CH₂- Varies (broad) Singlet
-CH₂ -NH₂ ~2.8 - 3.2 Triplet
-CH₂ -NHNO₂ ~3.3 - 3.7 Triplet
-NH -NO₂ Varies (broad) Singlet
¹³C H₂N-C H₂- ~35 - 45 N/A
-C H₂-NHNO₂ ~40 - 50 N/A
¹⁵N N H₂ ~0 - 50 (Referenced to NH₃) N/A
N HNO₂ ~100 - 150 (Referenced to NH₃) N/A
-N O₂ ~350 - 380 (Referenced to NH₃) N/A

Note: Chemical shifts are estimations based on typical values for similar functional groups and are highly dependent on solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. uobasrah.edu.iq These two methods are complementary; some vibrational modes may be active in IR but not Raman, and vice versa. nih.gov For this compound, these techniques can identify characteristic vibrations of the amine (N-H), nitro (N-NO₂), and alkyl (C-H) groups.

N-H Vibrations : The primary amine (-NH₂) and secondary amine (-NH-) groups will exhibit stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Vibrations : The methylene (B1212753) (-CH₂-) groups of the ethyl backbone will show symmetric and asymmetric stretching vibrations typically between 2850 and 3000 cm⁻¹.

NO₂ Vibrations : The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, which are typically observed around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scielo.org.za

Other Vibrations : C-N and N-N stretching vibrations, as well as various bending (scissoring, wagging) modes, appear in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H (Amine) Stretching 3300 - 3500 Medium
C-H (Alkyl) Stretching 2850 - 3000 Medium-Strong
NO₂ (Nitro) Asymmetric Stretch 1500 - 1560 Strong
NO₂ (Nitro) Symmetric Stretch 1300 - 1370 Strong
N-H (Amine) Bending 1580 - 1650 Medium-Strong
C-H (Alkyl) Bending 1350 - 1470 Medium

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.orgmsu.edu This technique provides information about the electronic transitions within a molecule. The spectrum for this compound is expected to be dominated by transitions associated with the nitro group, which contains both π bonds and non-bonding electrons.

The expected electronic transitions include:

n→π* transition : This involves the promotion of a non-bonding electron (from an oxygen or nitrogen atom) to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. libretexts.org

π→π* transition : This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. For the nitro group, this transition is expected to be strong (high molar absorptivity) and occur at shorter wavelengths in the UV region. scielo.org.za

Because this compound lacks an extended conjugated system, its absorption maxima (λmax) are expected to fall within the UV range (200-400 nm) rather than the visible range. msu.edu

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax (nm) Molar Absorptivity (ε)
n→π* -NO₂ ~270 - 290 Low
π→π* -NO₂ ~200 - 220 High

Thermal Analysis Techniques

Thermal analysis techniques are critical for characterizing the stability, decomposition behavior, and potential hazards of energetic materials like this compound. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. onlytrainings.comscielo.br It provides information on thermal events such as melting, crystallization, and decomposition. nmt.edu For this compound, a DSC thermogram would likely show an endothermic peak corresponding to its melting point, followed by a large, sharp exothermic peak indicating its thermal decomposition. unicam.it

By performing DSC experiments at several different heating rates, kinetic parameters of the decomposition reaction can be determined. scielo.brnmt.edu These parameters, including the activation energy (Ea), pre-exponential factor (Z), and reaction order (n), are essential for assessing thermal stability and predicting reaction rates under various temperature conditions. nmt.edu

Table 4: Typical Parameters Obtainable from DSC Analysis

Parameter Description Significance
Onset Temperature (Tₒ) The temperature at which the decomposition process begins. Indicates the initiation of thermal instability.
Peak Temperature (Tₚ) The temperature at which the rate of heat release is maximal. Represents the point of most rapid decomposition.
Enthalpy of Decomposition (ΔHₔ) The total energy released during the decomposition event. Quantifies the energetic output of the compound.
Activation Energy (Eₐ) The minimum energy required to initiate the decomposition reaction. A key parameter for assessing thermal hazard and reaction kinetics.
Pre-exponential Factor (Z) A constant related to the frequency of collisions in the correct orientation. Used in kinetic models to predict reaction rates.

Thermogravimetry (TG or TGA) measures the change in mass of a sample as a function of temperature or time. mdpi.com This technique is used to study decomposition processes that involve the loss of mass through the evolution of gaseous products. nih.gov The resulting TG curve plots mass percentage versus temperature.

The first derivative of the TG curve is the Derivative Thermogravimetry (DTG) curve, which plots the rate of mass loss versus temperature. mdpi.comnih.gov Peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at a maximum, providing a clearer indication of individual decomposition steps. mdpi.com For this compound, TG-DTG analysis would reveal the temperature range over which decomposition occurs and whether it proceeds in single or multiple steps. To identify the specific gaseous products evolved during decomposition, hyphenated techniques such as TG-FTIR can be employed. nih.gov

Table 5: Typical Parameters Obtainable from TG-DTG Analysis

Parameter Description Significance
Onset Temperature (Tᵢ) The temperature at which mass loss begins. Correlates with the start of the decomposition process.
Peak Temperature (Tₘₐₓ) The temperature of the maximum rate of mass loss (from DTG peak). Indicates the point of the most rapid decomposition stage.
Final Temperature (Tբ) The temperature at which mass loss is complete. Defines the end of the decomposition process.
Mass Loss (%) The percentage of the initial sample mass lost during a decomposition step. Helps in postulating the decomposition mechanism and stoichiometry.
Residual Mass (%) The percentage of the initial sample mass remaining at the end of the analysis. Indicates the formation of a solid, non-volatile residue.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials, providing detailed information about the atomic and molecular structure, as well as the phase composition of a substance.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystal lattice. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the crystal structure can be solved.

While a specific single-crystal X-ray diffraction study for this compound has not been identified in the surveyed literature, such an analysis would provide invaluable insights into its molecular and crystal structure. The key parameters that would be determined are presented in the table below.

Table 2: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

ParameterDescriptionSignificance for this compound
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).Influences physical properties like mechanical strength and optical behavior.
Space Group The specific symmetry group that describes the arrangement of molecules in the crystal.Provides detailed information about the packing and intermolecular interactions.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.Used to calculate the crystal density and understand the packing efficiency.
Density (ρ) The calculated density of the crystal based on the unit cell volume and its contents.An important parameter for performance calculations of energetic materials.
Bond Lengths and Angles The precise distances between atoms and the angles between chemical bonds within the molecule.Confirms the molecular connectivity and provides insights into the electronic structure.
Intermolecular Interactions The nature and geometry of non-covalent interactions, such as hydrogen bonds, between molecules.These interactions significantly influence the stability, sensitivity, and physical properties of the energetic material.

For this compound, understanding the intermolecular hydrogen bonding network would be particularly important, as these interactions play a crucial role in the stability and sensitivity of many energetic materials.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. In PXRD, a monochromatic X-ray beam is directed at a powdered sample containing a large number of randomly oriented microcrystals. The diffracted X-rays form a characteristic pattern of peaks at different angles, which serves as a unique "fingerprint" for a specific crystalline phase.

Although no specific powder X-ray diffraction patterns for this compound are available in the public domain, this technique would be essential for its characterization.

Key applications of PXRD for this compound would include:

Phase Identification: The PXRD pattern of a newly synthesized batch of this compound can be compared to a standard pattern to confirm its identity and purity.

Polymorphism Screening: Different crystallization conditions can lead to the formation of different polymorphs. PXRD is the primary tool for identifying and distinguishing between these forms. Different polymorphs can have significantly different properties, including density, thermal stability, and sensitivity, which are critical for an energetic material.

Analysis of Phase Transitions: PXRD can be used to monitor changes in the crystal structure as a function of temperature or pressure, allowing for the study of phase transitions.

Quality Control: In a production setting, PXRD would be used to ensure batch-to-batch consistency of the crystalline form of this compound.

The information gathered from PXRD is complementary to that from SCXRD. While SCXRD provides the detailed structure of a single crystal, PXRD is used to analyze bulk powder samples, which is more representative of the material in practical applications.

Applications and Role in Advanced Energetic Materials Science

Component in High-Energy-Density Materials (HEDMs)

High-Energy-Density Materials (HEDMs) are substances that store a large amount of chemical energy, which can be released in a rapid and violent manner. The primary goal in the development of new HEDMs is often to achieve a balance between high explosive power and low sensitivity to accidental stimuli like impact and friction. uni-muenchen.de Nitrogen-rich compounds are of particular interest in HEDM research because their C-N and N-N bonds can generate a large volume of gas upon decomposition, a key factor in explosive performance. researchgate.net

Derivatives of N-Nitroethylenediamine, such as bis(2,2-dinitroethyl-N-nitro)ethylenediamine, are explored as components in HEDMs. scientific.net These compounds are designed to offer superior detonation properties while maintaining reasonable physical characteristics and relatively low impact sensitivities. scientific.net The development of such materials is driven by the need for explosives and propellants that are more powerful and safer to handle than traditional materials like RDX (1,3,5-trinitrotriazacyclohexane). researchgate.net The quest for novel HEDMs also includes the synthesis of polymeric nitrogen phases, which are sought after for their potential as high-energy-density materials. rsc.org

Development of this compound-Based Energetic Salts

A significant strategy for enhancing the properties of energetic materials is the formation of energetic salts. uni-muenchen.de This approach involves combining an energetic cation with an energetic anion to create a new compound with tailored properties. The formation of salts can lead to increased thermal stability, higher density, and modified sensitivity compared to the parent compounds. researchgate.net

In this context, derivatives of this compound serve as a foundational component for creating novel energetic salts. For instance, bis(2,2-dinitroethyl-N-nitro)ethylenediamine has been used to synthesize a new class of energetic salts through direct neutralization reactions. scientific.net These salts exhibit a combination of desirable properties, including good detonation performance and reduced sensitivity, making them promising candidates for advanced energetic applications. scientific.net

The synthesis of energetic salts is a cornerstone of modern energetic materials research. A common method involves a simple acid-base neutralization reaction, where an energetic acidic compound is reacted with an energetic basic compound. scientific.netdtic.mil For example, new energetic salts based on bis(2,2-dinitroethyl-N-nitro)ethylenediamine have been synthesized in high yield using this direct neutralization method. scientific.net

Crystal engineering plays a crucial role in this process. It is the rational design of molecular solids by controlling intermolecular interactions to create crystalline structures with desired physical and chemical properties. ub.edu In the context of energetic materials, crystal engineering is used to design salts with high crystal densities and specific packing arrangements that can influence both performance and stability. The structure of these salts is typically confirmed through single-crystal X-ray diffraction, which provides precise information about the molecular arrangement in the solid state. rsc.orgrsc.org This detailed structural information is vital for understanding and predicting the material's energetic properties.

A critical characteristic of any energetic material is its thermal stability, which dictates its safety during storage and handling. The formation of salts is a well-established method for increasing the thermal stability of energetic compounds. researchgate.net This enhancement is a significant focus in the development of materials like this compound-based energetic salts.

The thermal behavior of these salts is often investigated using techniques like Differential Scanning Calorimetry (DSC). scientific.net By conducting DSC measurements at various heating rates, researchers can determine key kinetic and thermodynamic parameters related to the material's decomposition. scientific.net For the energetic salts derived from bis(2,2-dinitroethyl-N-nitro)ethylenediamine, these parameters provide insight into their thermal stability and decomposition mechanism. scientific.net

Table 1: Key Thermodynamic Parameters for Energetic Salt Decomposition This table presents a generalized list of parameters typically determined from thermal analysis studies of energetic materials, such as those based on this compound derivatives.

ParameterSymbolDescription
Apparent Activation EnergyEThe minimum energy required to initiate the decomposition reaction. scientific.net
Pre-exponential FactorAA constant in the Arrhenius equation related to the frequency of collisions between molecules. scientific.net
Extrapolated Onset TemperatureT₀The temperature at which decomposition begins, extrapolated to a zero heating rate. scientific.net
Activation EntropyΔS≠The change in entropy when the reactant is converted into the activated complex. scientific.net
Activation EnthalpyΔH≠The change in enthalpy during the formation of the activated complex. scientific.net
Activation Gibbs Free EnergyΔG≠The change in Gibbs free energy associated with the formation of the activated complex. scientific.net
Critical Temperature of Thermal ExplosionTₑThe lowest temperature at which a material will undergo self-heating to explosion. scientific.net

Data based on parameters mentioned in scientific literature. scientific.net

Role as a Precursor for Explosives and Propellants

A precursor is a compound that participates in a chemical reaction to produce another compound. europa.eu Many chemicals with legitimate industrial uses can also serve as precursors for the illicit manufacture of homemade explosives. europa.euinterpol.int In the context of advanced materials science, this compound and its derivatives act as crucial precursors or building blocks for the synthesis of more complex energetic materials. scientific.net

Their molecular framework is a versatile platform for creating a range of explosives and propellant ingredients. For example, the synthesis of the energetic salts of bis(2,2-dinitroethyl-N-nitro)ethylenediamine demonstrates its role as a direct precursor to these higher-order materials. scientific.net Propellants, which release energy more gradually than high explosives, are essential for firearms and rockets. nih.gov The development of new propellant formulations, such as those aiming for reduced gun barrel erosion, often involves incorporating novel nitrogen-rich compounds. dtic.mil

Correlation between Structure and Energetic Performance

A fundamental principle in energetic materials science is the strong correlation between a compound's molecular and crystal structure and its energetic performance. uni-muenchen.de Factors such as density, oxygen balance, and heat of formation are dictated by the structure and are critical in determining detonation properties like velocity and pressure. researchgate.net

For this compound-based energetic materials, modifying the structure through salt formation directly impacts their performance. The synthesized salts of bis(2,2-dinitroethyl-N-nitro)ethylenediamine, for instance, were found to have good detonation properties. scientific.net Computational programs are frequently used to predict the detonation performance of new compounds based on their calculated heats of formation and experimentally determined densities. researchgate.netrsc.org This synergy between synthesis, structural analysis, and computational modeling allows researchers to establish clear structure-performance relationships, guiding the design of new HEDMs with superior and tailored energetic characteristics. researchgate.net

Environmental Transformation and Degradation Mechanisms

Enzymatic and Microbial Transformation Pathways

Biotic degradation, involving enzymes and microorganisms, is a more significant route for the transformation of nitramines in the environment.

While specific enzymes responsible for the cleavage of N-Nitroethylenediamine have not been extensively characterized, research on other nitramines provides insight into the types of enzymes that may be involved. For instance, the enzyme N-nitroglycine lyase A (NnlA), found in Variovorax sp., is known to degrade the linear nitramine N-nitroglycine. However, studies have shown that NnlA is incapable of degrading this compound. This indicates that specific enzymes are required for the degradation of different nitramine structures.

Research has successfully isolated bacteria that are capable of utilizing this compound as a sole source of carbon, nitrogen, and energy, which strongly suggests the presence of enzymatic pathways for its degradation dtic.mil. The specific enzymes within these bacteria responsible for the initial cleavage of the N-N bond in this compound are a subject for further investigation. General classes of enzymes known to be involved in the degradation of nitroaromatic compounds and other nitramines include nitroreductases, oxygenases, and hydrolases. It is plausible that enzymes from these families are involved in the breakdown of this compound.

The complete microbial degradation pathway of this compound, including all chemical intermediates and final products, has not been fully elucidated. However, based on the degradation pathways of other nitramines, it is likely that the process involves the reduction of the nitro group and cleavage of the N-N bond. This would lead to the formation of nitrite (B80452) or ammonia, which can then be assimilated by the microorganisms. The carbon backbone of the molecule would likely be further metabolized through central metabolic pathways. The isolation of bacteria that can grow on this compound confirms that it is mineralized, meaning it is broken down into inorganic products such as carbon dioxide, water, and mineral salts dtic.mil.

To understand the potential metabolic pathways for this compound, it is useful to examine the well-studied degradation of other nitramines, such as the cyclic nitramines RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). The microbial degradation of these compounds can proceed through both aerobic and anaerobic pathways.

Under aerobic conditions, the degradation of RDX is often initiated by a cytochrome P450 monooxygenase, such as XplA, which leads to the denitration of the molecule. This initial step results in ring cleavage and the formation of unstable intermediates that spontaneously decompose to produce nitrite, formaldehyde, and other smaller molecules.

Under anaerobic conditions, the degradation of cyclic nitramines typically involves the sequential reduction of the nitro groups to nitroso groups. This is followed by ring cleavage, leading to the formation of various linear intermediates. These intermediates are then further degraded to smaller organic molecules and eventually mineralized to carbon dioxide and methane. Common end-products of the anaerobic degradation of cyclic nitramines include nitrite, nitrous oxide, formaldehyde, and formic acid nih.gov.

The degradation of linear nitramines, which are structurally more analogous to this compound, has also been investigated. For example, the degradation of 4-nitro-2,4-diazabutanal (B1242943) (NDAB), a linear nitramine byproduct of RDX degradation, has been studied in fungi and bacteria. These pathways often involve initial reduction of the nitro group followed by enzymatic cleavage of the carbon-nitrogen bonds.

These established pathways for related nitramines suggest that the microbial degradation of this compound likely involves one or more of the following key steps:

Nitro group reduction: The -NO2 group is reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.

Denitration: The nitro group is cleaved from the molecule, releasing nitrite.

N-N bond cleavage: The bond between the two nitrogen atoms is broken.

Carbon skeleton metabolism: The remaining organic part of the molecule is further broken down.

Table 2: Common Steps in the Biodegradation of Nitramines

Degradation Step Description Common Enzymes Implicated
Nitro Group Reduction The nitro group is enzymatically reduced to nitroso, hydroxylamino, or amino groups. Nitroreductases
Denitration The nitro group is removed from the molecule, often releasing nitrite. Monooxygenases (e.g., Cytochrome P450)
N-N Bond Cleavage The bond connecting the nitrogen atoms of the nitramine group is broken. Hydrolases, Lyases

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel N-Nitroethylenediamine Architectures

The foundational this compound molecule serves as a versatile scaffold for the creation of novel molecular architectures with tailored properties. Future synthetic efforts will likely focus on strategic modifications to the core structure to enhance energetic performance, improve stability, or introduce new functionalities for diverse applications.

One promising avenue is the reaction of 1-nitroimidazolidin-2-one with a wide array of nucleophiles, a method that has already proven effective for creating various this compound derivatives. sci-hub.se This approach allows for the introduction of different functional groups containing nitrogen, oxygen, and sulfur, thereby tuning the chemical and physical properties of the resulting molecules. sci-hub.se

Key research objectives in this area include:

Incorporation of Energetic Functional Groups: Introducing additional explosophores (such as nitro, nitrato, or azido (B1232118) groups) onto the ethylenediamine (B42938) backbone to create more powerful and efficient energetic materials.

Synthesis of Polycyclic and Caged Structures: Building upon the this compound framework to construct complex, high-density caged nitramines, which are sought after for their high energy content and thermal stability. acs.org

Development of Insensitive Munitions (IM): Designing derivatives with specific molecular features that reduce sensitivity to shock, friction, and heat, aligning with the global push for safer energetic materials.

Use as Heterocyclic Precursors: Leveraging the reactivity of the nitroenamine-like structure within this compound derivatives to synthesize novel heterocyclic compounds, which are valuable in medicinal chemistry and materials science. researchgate.netnih.gov

The table below illustrates potential synthetic pathways starting from a common precursor.

Starting MaterialReagent/ConditionResulting ArchitecturePotential Application
1-Nitroimidazolidin-2-onePrimary/Secondary AminesSubstituted N-NitroethylenediaminesEnergetic Material Precursor
1-Nitroimidazolidin-2-oneAmino AlcoholsHydroxyl-functionalized DerivativesEnergetic Plasticizer Intermediate
1-Nitroimidazolidin-2-oneHydrazinesHydrazinyl this compound DerivativesHigh-Nitrogen Energetic Materials
This compound DerivativeIntramolecular CyclizationNovel Heterocyclic Systems (e.g., Pyrazoles)Pharmaceutical Intermediates sci-hub.se
Table 1: Synthetic pathways for novel this compound architectures.

Integration of Machine Learning and Data Science in Material Design

The traditional trial-and-error approach to discovering new materials is time-consuming and costly. The integration of machine learning (ML) and data science offers a paradigm shift, enabling the rapid in silico design and screening of novel this compound derivatives. By leveraging existing data, these computational tools can predict the properties of hypothetical molecules, guiding experimental efforts toward the most promising candidates.

Data-driven models can accelerate the discovery process in several ways:

Property Prediction: ML algorithms can be trained to predict key performance metrics such as density, heat of formation, detonation velocity, and sensitivity. nih.gov This allows for the rapid evaluation of large virtual libraries of this compound-based compounds.

Inverse Design: More advanced models can perform "inverse design," where desired properties are specified as input, and the algorithm generates molecular structures that are predicted to exhibit those properties.

Exploring Chemical Space: Data science techniques can analyze vast chemical spaces to identify novel structural motifs that may have been overlooked by traditional methods, leading to the discovery of fundamentally new classes of materials.

The typical workflow for applying machine learning in the design of this compound derivatives is outlined below.

StepDescriptionTools and Techniques
1. Data PreparationAggregate and curate experimental and computational data on known nitramines and related energetic compounds.Chemical databases, quantum chemistry calculations.
2. Feature ExtractionConvert molecular structures into numerical descriptors (features) that the ML model can understand.Molecular fingerprints, graph-based representations, quantum mechanical descriptors.
3. Model ConstructionTrain an ML algorithm (e.g., neural network, kernel ridge regression) to find relationships between the molecular features and the target properties. nih.govSupervised learning algorithms.
4. Prediction & ValidationUse the trained model to predict the properties of new, unsynthesized this compound architectures and validate predictions with targeted experiments.High-throughput virtual screening.
Table 2: Machine learning workflow for energetic material design.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The synthesis of nitramines often involves highly exothermic and potentially hazardous reactions. vapourtec.com A critical area for future research is the implementation of advanced in-situ spectroscopic techniques for real-time reaction monitoring. These methods, central to the concept of Process Analytical Technology (PAT), provide a continuous stream of data from within the reactor, enabling a deeper understanding of reaction kinetics, mechanisms, and safety parameters. mt.comglobalresearchonline.net

By monitoring reactions as they happen, researchers and engineers can:

Enhance Safety: Immediately detect deviations from normal operating conditions, such as the formation of unstable intermediates or thermal runaways.

Optimize Processes: Track the concentration of reactants, intermediates, and products in real-time to determine optimal reaction endpoints, minimize byproduct formation, and maximize yield. spectroscopyonline.com

Elucidate Mechanisms: Identify and characterize transient species that provide insight into the reaction pathway, leading to more robust and reliable synthetic protocols.

Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for this purpose, as they can provide detailed molecular "fingerprints" of the reacting mixture through immersion probes without the need for sample extraction. youtube.com Future work will focus on adapting and validating these techniques for the specific chemistries involved in this compound synthesis. nih.govucl.ac.uk

Theoretical Prediction of Novel Reactivity and Performance Profiles

Parallel to machine learning, first-principles theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound derivatives. Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate fundamental properties of individual molecules and bulk materials from the ground up, offering insights that are often inaccessible through experiments alone.

Future theoretical studies will be crucial for:

Calculating Performance Metrics: Accurately predicting detonation properties (velocity, pressure) and heat of formation for novel molecular designs.

Assessing Stability and Sensitivity: Investigating bond dissociation energies and electronic structures to predict thermal stability and sensitivity to impact.

Modeling Reaction Pathways: Simulating the decomposition mechanisms of this compound-based compounds to understand how they release energy and what products are formed.

Predicting Spectroscopic Signatures: Calculating theoretical Raman and IR spectra to aid in the interpretation of data from in-situ monitoring experiments.

By combining high-level theoretical calculations with experimental work, a comprehensive understanding of structure-property relationships can be developed, enabling a more rational and predictive approach to the design of new materials.

Scale-Up and Process Optimization Research for Industrial Synthesis

Transitioning a synthetic route from the laboratory bench to industrial-scale production is a major challenge, particularly for energetic materials where safety is paramount. researchgate.net Future research must focus on developing robust, safe, and economically viable processes for the large-scale synthesis of this compound and its derivatives.

A key emerging paradigm in this area is the shift from traditional batch processing to continuous flow chemistry. researchgate.neteuropa.eueuropa.eu Flow reactors offer significant advantages for nitration and other hazardous reactions, including: vapourtec.comresearchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid dissipation of heat, preventing the formation of dangerous hotspots. europa.euresearchgate.net

Enhanced Safety: The small volume of reagents present in the reactor at any given time minimizes the potential consequences of a runaway reaction. vapourtec.com

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purities. researchgate.net

Facilitated Scale-Up: Production capacity can be increased by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger, more hazardous batch reactor.

Process optimization will also involve the application of model-based control systems, where data from in-situ analytical tools are used to build an accurate model of the reaction, allowing for automated control to ensure optimal and safe performance. preterhuman.net

Exploration of Non-Energetic Applications in Specialized Chemical Synthesis

The unique chemical structure of this compound derivatives makes them valuable building blocks for applications beyond the field of energetic materials. The electron-withdrawing nitro group significantly influences the reactivity of the adjacent amine and the carbon-carbon double bond (in its nitroenamine tautomeric form), making these compounds versatile intermediates in organic synthesis. nih.gov

Future research will explore their use as synthons for a variety of complex molecules:

Pharmaceuticals: this compound derivatives have been identified as intermediates for pyrazole-based cytostatics (anti-cancer agents). sci-hub.se Further exploration could lead to the synthesis of other biologically active heterocyclic compounds.

Agrochemicals: The synthesis of novel nitrogen-containing heterocycles is a cornerstone of agrochemical research, and this compound derivatives provide a novel entry point to such structures.

Functional Materials: These compounds can serve as precursors for polymers, ligands for metal complexes, or other functional materials where the specific arrangement of nitrogen and oxygen atoms can impart desired properties.

Biocatalysis represents another exciting frontier. Enzymes such as nitroreductases could be used to selectively transform the nitro group, providing a green and highly specific route to complex amines that are difficult to access through traditional chemical methods. acs.orgresearchgate.net

Development of Environmentally Benign Synthesis and Degradation Strategies

Addressing the environmental footprint of energetic materials is a critical challenge. Future research must prioritize the development of "green" synthetic routes and effective remediation strategies for this compound and related compounds.

Green Synthesis: The focus will be on replacing harsh and hazardous reagents with more environmentally friendly alternatives. This includes:

Alternative Nitrating Agents: Exploring the use of reagents like dinitrogen pentoxide in non-acidic media to reduce corrosive waste streams.

Biocatalytic Routes: Harnessing enzymes to perform specific transformations under mild, aqueous conditions, potentially for both synthesis and derivatization. chemrxiv.orgrsc.org

Solvent Replacement: Utilizing safer, recyclable, or solvent-free reaction conditions to minimize environmental impact.

Degradation Strategies: For the remediation of any potential contamination in soil or water, research will focus on harnessing natural processes:

Bioremediation: Utilizing microorganisms that can use nitramines as a source of nitrogen for their growth, thereby breaking them down into harmless products. nih.govresearchgate.net The extensive research on the biodegradation of other cyclic nitramines like RDX and HMX provides a strong foundation for developing similar strategies for this compound derivatives. nih.govmdpi.com

Photodegradation: Investigating the use of ultraviolet (UV) light, potentially in combination with photocatalysts, to break down the N-NO2 bond, initiating the decomposition of the molecule. researchgate.net The photolysis of nitrate (B79036) and nitrite (B80452) ions in water is known to produce reactive species that can degrade organic compounds, a process that could be relevant for nitramine degradation. nih.gov

By integrating principles of green chemistry and environmental science, the lifecycle of this compound can be managed in a more sustainable and responsible manner.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Exact Mass105.0426 g/mol
Natural SourceAgaricus silvaticus (mushroom)
Storage ConditionsAmbient, light-protected

Advanced: What factors influence the stability of this compound during storage?

Methodological Answer:
Stability is affected by:

  • Light Exposure : Degrades nitro groups; store in amber vials or dark environments .
  • Temperature : Decomposition accelerates above 25°C; refrigerate for long-term storage .
  • pH Sensitivity : Neutral to slightly acidic buffers prevent hydrolysis .
    Contradiction Note : While recommends ambient storage, suggests refrigeration for nitrosamines. Researchers should validate stability under specific experimental conditions.

Advanced: How do reaction conditions impact nitrosation efficiency in this compound synthesis?

Methodological Answer:

  • pH Optimization : Nitrosation yields peak at pH 3.5–4.0; lower pH promotes side reactions (e.g., diazotization) .
  • Stoichiometry : Excess nitrosating agent (1.5–2.0 eq) ensures complete conversion of ethylenediamine derivatives .
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track nitroso intermediate formation and adjust reaction time .

Basic: What natural sources of this compound are documented, and how are they isolated?

Methodological Answer:
this compound is isolated from the mushroom Agaricus silvaticus using:

  • Extraction : Methanol or ethanol solvent systems under reflux.
  • Chromatographic Separation : Silica gel columns separate the compound from other alkaloids .

Advanced: What analytical challenges arise in detecting trace this compound in biological matrices?

Methodological Answer:

  • Matrix Interference : Co-eluting compounds in biological samples (e.g., proteins) require SPE (Solid-Phase Extraction) cleanup .
  • Sensitivity Limits : LC-MS/MS with MRM (Multiple Reaction Monitoring) achieves detection limits <1 ppb .
  • Reference Standards : Use isotopically labeled analogs (e.g., 15^{15}This compound) for quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.